molecular formula C8H14N6O B13098784 3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine

3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine

Cat. No.: B13098784
M. Wt: 210.24 g/mol
InChI Key: MVYAQOVVKBJKKM-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is a heterocyclic compound that features a pyrazolo[5,1-c][1,2,4]triazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, the use of microwave irradiation has been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ethoxy groups allows for diverse chemical modifications, making it a valuable scaffold for drug development and materials science .

Properties

Molecular Formula

C8H14N6O

Molecular Weight

210.24 g/mol

IUPAC Name

3-(2-aminoethyl)-6-ethoxy-5H-pyrazolo[5,1-c][1,2,4]triazol-7-amine

InChI

InChI=1S/C8H14N6O/c1-2-15-8-6(10)7-12-11-5(3-4-9)14(7)13-8/h13H,2-4,9-10H2,1H3

InChI Key

MVYAQOVVKBJKKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=NN=C(N2N1)CCN)N

Origin of Product

United States

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